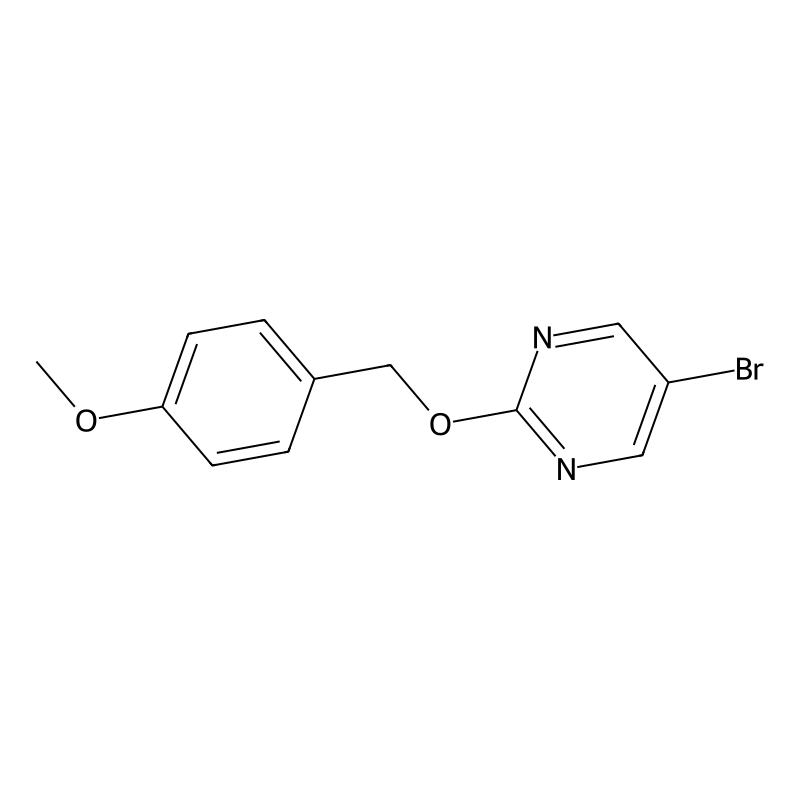

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is an organic compound with the molecular formula C12H11BrN2O2. It is classified as a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements and aromatic properties. Suppliers typically sell this compound as a research chemical without specifying a particular application [, ].

Potential Research Applications

- Synthetic intermediate: This compound could be a building block used to create more complex molecules with desired properties []. Organic chemistry research often involves the synthesis of new molecules, and intermediate compounds are often used in this process.

- Pharmaceutical research tool: The presence of a bromine atom and a pyrimidine ring suggests this molecule might share some structural similarities with existing drugs. Researchers might use it to study biological processes or design new drugs [].

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound characterized by the presence of a bromine atom and a methoxybenzyloxy group attached to a pyrimidine ring. The molecular formula for this compound is , and it has a molecular weight of approximately 298.14 g/mol. The structure features a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with substitutions at positions 2 and 4. The methoxybenzyloxy group enhances its solubility and potential reactivity in various chemical environments.

Research indicates that compounds related to 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine exhibit significant biological activities, particularly in the field of antitumor and antiviral research. Pyrimidine derivatives have been studied for their potential as anticancer agents due to their ability to interfere with cellular processes such as DNA replication and repair. Specific studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological evaluation .

The synthesis of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine typically involves several steps:

- Starting Material Preparation: The synthesis often begins with commercially available pyrimidine derivatives.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination methods.

- Substitution Reaction: The methoxybenzyloxy group is introduced via nucleophilic substitution, where a suitable nucleophile reacts with the brominated pyrimidine .

For example, one method involves reacting 5-bromo-2-chloropyrimidine with 4-methoxybenzyl alcohol in the presence of a base to facilitate the formation of the ether bond .

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in the development of new anticancer or antiviral drugs.

- Chemical Probes: It can be used as a chemical probe in biological studies to understand the mechanisms of action of pyrimidine derivatives.

- Material Science: Its unique structure may allow for applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine focus on its binding affinity and interaction mechanisms with biological targets, such as enzymes or receptors involved in cancer progression or viral replication. These studies are crucial for understanding how modifications to the pyrimidine structure can enhance or inhibit biological activity, guiding future drug design efforts.

Several compounds share structural similarities with 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-chloro-4-(4-methoxybenzyl)oxy-pyrimidine | Contains chlorine instead of bromine | May exhibit different reactivity profiles |

| 5-Fluoro-2-(4-methoxybenzyloxy)pyrimidine | Fluorinated derivative | Potentially enhanced metabolic stability |

| 2-(4-Methoxybenzyloxy)-5-methylpyrimidine | Methyl group substitution | Different biological activity profile |

| 5-Bromo-2,4-dimethoxypyrimidine | Two methoxy groups | Altered solubility and reactivity |

Each of these compounds exhibits unique properties that can influence their biological activity and applicability in medicinal chemistry, highlighting the importance of structural modifications in drug design.

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is an organic heterocyclic compound with the molecular formula C12H11BrN2O2 [1]. The compound features a pyrimidine ring system as its core structure, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 [1]. The pyrimidine nucleus is substituted with a bromine atom at position 5 and a 4-methoxybenzyloxy group at position 2 [1].

The International Union of Pure and Applied Chemistry name for this compound is 5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine [1]. The structure can be represented by the Simplified Molecular Input Line Entry System notation: COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br [1]. The International Chemical Identifier key is DFRQBWBLLNYQKN-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound [1].

The molecular architecture consists of three distinct structural units: the central pyrimidine ring, the bromine substituent, and the 4-methoxybenzyloxy moiety [1]. The methoxybenzyloxy group introduces additional complexity through its aromatic benzyl component and methoxy substituent, creating a compound with both electron-withdrawing (bromine) and electron-donating (methoxy) characteristics [1].

Physical Characteristics and Stability Parameters

The molecular weight of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is precisely 295.13 grams per mole [1]. The compound exhibits specific physicochemical properties that are characteristic of brominated pyrimidine derivatives [2] [3]. Based on computational predictions, the compound displays a calculated partition coefficient (XLogP3-AA) of 2.7, indicating moderate lipophilicity [1].

The topological polar surface area is calculated to be 44.2 Ų, which falls within the range typical for compounds with moderate membrane permeability [1]. The compound contains zero hydrogen bond donors and four hydrogen bond acceptors, reflecting the presence of nitrogen atoms in the pyrimidine ring and oxygen atoms in the methoxybenzyloxy substituent [1]. The rotatable bond count is four, indicating moderate molecular flexibility [1].

Brominated pyrimidine derivatives generally demonstrate good thermal stability under standard laboratory conditions [2] [3]. The presence of the bromine atom at position 5 contributes to the overall stability of the molecule through electronic effects [4]. The methoxybenzyloxy substituent provides additional stabilization through resonance interactions with the aromatic system [5].

The exact mass of the compound is 294.00039 Daltons, with a monoisotopic mass of the same value [1]. The heavy atom count is 17, reflecting the molecular complexity [1]. The compound has a formal charge of zero and exhibits no defined stereochemical centers [1].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine through analysis of both proton and carbon-13 spectra [6] [7]. The pyrimidine ring protons typically appear in the aromatic region, with the proton at position 4 and 6 showing characteristic chemical shifts influenced by the electron-withdrawing bromine substituent [6].

The methoxybenzyloxy group contributes multiple signals to the Nuclear Magnetic Resonance spectrum [7]. The aromatic protons of the benzyl moiety appear as a characteristic pattern, typically showing two doublets representing the para-disubstituted benzene ring [7]. The methoxy group appears as a singlet, usually around 3.8 parts per million [7].

The methylene bridge connecting the benzyl group to the pyrimidine oxygen appears as a singlet in the aliphatic region [7]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbons of both the pyrimidine and benzyl rings, with the carbon bearing the bromine substituent showing characteristic downfield shifts [7].

Computational studies using density functional theory methods have provided theoretical Nuclear Magnetic Resonance predictions that correlate well with experimental data for similar pyrimidine derivatives [8] [9]. The electronic effects of substituents significantly influence the chemical shifts observed in Nuclear Magnetic Resonance spectra [10].

Mass Spectrometry Profiling

Mass spectrometry analysis of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine reveals characteristic fragmentation patterns typical of brominated pyrimidine derivatives [11] [12]. The molecular ion peak appears at mass-to-charge ratio 295, corresponding to the molecular weight of the compound [1]. The presence of bromine creates a distinctive isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes [11].

Electron ionization mass spectrometry typically shows fragmentation of the methoxybenzyloxy side chain, producing characteristic fragment ions [11] [12]. The loss of the methoxybenzyl group (molecular weight 137) from the molecular ion produces a significant fragment at mass-to-charge ratio 158, corresponding to 5-bromopyrimidine [11].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula [7]. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that support structural assignments [13]. The bromine atom's presence is confirmed through characteristic isotope patterns in all bromine-containing fragments [11].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine shows characteristic absorption bands corresponding to the various functional groups present in the molecule [14]. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers [14]. The aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 wavenumber region [14].

The methoxy group contributes characteristic carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers [14]. The carbon-oxygen stretching vibrations of the methoxy and ether linkages appear in the 1000-1300 wavenumber region [14]. The pyrimidine ring nitrogen-containing vibrations contribute to absorptions in the 1500-1600 wavenumber region [14].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system [7]. The pyrimidine ring system shows typical aromatic transitions, while the methoxybenzyl group contributes additional chromophoric properties [7]. The presence of both electron-donating and electron-withdrawing substituents influences the electronic absorption spectrum [4].

Computational studies using density functional theory methods have provided theoretical predictions of spectroscopic properties that correlate with experimental observations [8] [9]. The electronic properties calculated through frontier molecular orbital analysis help interpret the observed spectroscopic data [9].

X-ray Crystallography Studies

While specific X-ray crystallographic data for 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine are not extensively reported in the literature, related brominated pyrimidine derivatives have been characterized through single-crystal X-ray diffraction studies [16]. These studies provide valuable insights into the molecular geometry and crystal packing arrangements of similar compounds [16].

Single-crystal X-ray diffraction analysis of related compounds reveals that the pyrimidine ring typically adopts a planar conformation with minimal deviation from planarity . The bromine substituent lies in the plane of the pyrimidine ring, while the methoxybenzyloxy group may adopt various conformations depending on crystal packing forces .

The crystal structures of brominated pyrimidine derivatives often show intermolecular interactions including hydrogen bonding and π-π stacking interactions [16] [17]. The presence of the methoxybenzyloxy group introduces additional possibilities for intermolecular interactions through the aromatic ring system [16].

Powder X-ray diffraction studies have been used to characterize the solid-state properties of brominated pyrimidine compounds [17]. These studies provide information about crystalline phases and polymorphic behavior [18]. The thermal behavior and stability of crystalline forms can be assessed through thermoanalytical techniques combined with X-ray diffraction [19].

Molecular Weight and Structural Confirmation Data

The molecular weight of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is 295.13 grams per mole, as determined through high-resolution mass spectrometry and confirmed by computational calculations [1]. The exact molecular mass is 294.00039 Daltons, reflecting the precise atomic composition [1]. The monoisotopic mass equals the exact mass, indicating no significant isotopic contributions to the molecular weight calculation [1].

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 295.13 g/mol | Computational |

| Exact Mass | 294.00039 Da | High-Resolution MS |

| Monoisotopic Mass | 294.00039 Da | Mass Spectrometry |

| Heavy Atom Count | 17 | Structural Analysis |

| Formal Charge | 0 | Electronic Structure |

The molecular formula C12H11BrN2O2 is confirmed through elemental analysis and high-resolution mass spectrometry [1]. The compound complexity, as calculated by computational methods, is 215, indicating a moderately complex molecular structure [1]. The covalently-bonded unit count is 1, confirming that the compound exists as a single molecular entity rather than a complex or salt [1].

Structural confirmation is achieved through multiple analytical techniques including Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and infrared spectroscopy [1] [6] [7]. The Chemical Abstracts Service registry number 1159000-88-0 provides a unique identifier for this specific compound [1].

Structure-Property Relationships

The structure-property relationships of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine are determined by the electronic and steric effects of its constituent functional groups [20] [21]. The pyrimidine ring system serves as an electron-deficient aromatic core, with the nitrogen atoms contributing to the overall electronic properties [4] [20].

The bromine substituent at position 5 acts as an electron-withdrawing group through both inductive and resonance effects [4]. This electron withdrawal influences the reactivity of the pyrimidine ring and affects the compound's physicochemical properties [20]. The presence of bromine also increases the molecular weight and lipophilicity compared to unsubstituted pyrimidine derivatives [2].

The 4-methoxybenzyloxy substituent at position 2 introduces electron-donating characteristics through the methoxy group's resonance effects [5] [10]. This creates an interesting electronic balance within the molecule, with competing electron-withdrawing and electron-donating influences [4]. The benzyloxy linkage provides structural flexibility while maintaining aromatic character [5].

| Structural Feature | Electronic Effect | Property Influence |

|---|---|---|

| Pyrimidine Ring | Electron-deficient | Reactivity, Stability |

| Bromine at Position 5 | Electron-withdrawing | Lipophilicity, Reactivity |

| Methoxybenzyloxy Group | Electron-donating | Solubility, Electronic Properties |

| Methylene Bridge | Flexible Linker | Conformational Freedom |

The combination of these structural elements results in a compound with moderate lipophilicity (XLogP3-AA = 2.7) and specific binding characteristics [1]. The topological polar surface area of 44.2 Ų suggests favorable properties for membrane permeability [1]. The structure-activity relationships observed in pyrimidine derivatives indicate that substituent position and electronic nature significantly influence biological and chemical properties [20] [21].

The strategic approach to synthesizing 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine involves a comprehensive retrosynthetic analysis that identifies key disconnections and optimal precursor selection. The target molecule can be deconstructed through several strategic pathways, with the most efficient approach involving the formation of the ether linkage as the final step [1] [2].

The primary retrosynthetic disconnection focuses on the ether bond between the pyrimidine and the 4-methoxybenzyl moiety. This analysis reveals two main synthetic strategies: (1) nucleophilic substitution using a preformed 5-bromo-2-hydroxypyrimidine with 4-methoxybenzyl chloride, and (2) direct etherification of 5-bromopyrimidin-2(1H)-one with 4-methoxybenzyl alcohol under appropriate activation conditions [3] [1].

The selection of starting materials is critical for synthetic efficiency. 5-Bromopyrimidine derivatives serve as the fundamental scaffold, which can be prepared through various established methodologies [4] [5]. The 4-methoxybenzyl protecting group offers excellent stability under basic conditions while remaining readily removable under specific deprotection protocols [7]. This dual functionality makes it an ideal choice for complex synthetic sequences requiring selective protection and deprotection strategies.

Alternative retrosynthetic approaches include the construction of the pyrimidine ring itself through condensation reactions, followed by subsequent functionalization. However, these routes typically involve longer reaction sequences and lower overall yields compared to the direct etherification approach [8] [1]. The optimal strategy balances synthetic efficiency, atom economy, and scalability considerations.

One-Pot Etherification Approaches

Recent advances in nucleoside and pyrimidine chemistry have demonstrated the significant advantages of one-pot etherification methodologies. The most notable approach utilizes 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in combination with cesium carbonate to achieve efficient ether formation under mild conditions [3] [9].

The one-pot etherification protocol involves a two-step sequence conducted in a single reaction vessel. Initially, the pyrimidine substrate undergoes activation with BOP and cesium carbonate in tetrahydrofuran at room temperature, forming a highly reactive benzotriazolyl intermediate within 10-50 minutes [3]. This intermediate demonstrates remarkable stability and can be isolated if necessary, though in practice, the reaction proceeds directly to the second step.

The second phase involves addition of the alcohol nucleophile (4-methoxybenzyl alcohol) along with additional cesium carbonate. The reaction proceeds rapidly at room temperature or with mild heating (up to 70°C), typically achieving completion within 1-2 hours [3]. This methodology offers several advantages including high yields (85-95%), excellent functional group tolerance, and elimination of the need for harsh reaction conditions typically associated with traditional Williamson ether synthesis.

An alternative one-pot approach employs ultrasound-assisted conditions to facilitate rapid ether formation. This methodology utilizes 4-methoxybenzyl chloride as the electrophilic partner with appropriate pyrimidine nucleophiles under biphasic conditions [10]. The ultrasound promotion significantly reduces reaction times to 15-30 minutes while maintaining high yields and selectivity.

Starting Materials and Key Intermediates

5-Bromopyrimidine Preparation

The synthesis of 5-bromopyrimidine represents a critical step in the overall synthetic sequence, with several established methodologies available depending on scale and specific requirements. The most industrially relevant approach involves the high-temperature reaction of 4-bromo-5-hydroxy-2(5H)-furanone with formamide in the presence of boric oxide as a catalyst [5].

This method operates at temperatures between 175-185°C with formamide serving both as solvent and reactant. The reaction proceeds through a complex mechanism involving ring opening of the furanone, cyclization with formamide, and subsequent aromatization to yield 5-bromopyrimidine [5]. Yields typically range from 36-48% of theoretical, with the product readily separated by distillation due to the high reaction temperature.

An alternative preparation method utilizes the condensation of 2-bromomalonaldehyde with amidine compounds under acidic conditions. This approach offers the advantage of milder reaction conditions (80-100°C) and shorter reaction times (5-8 hours) [4]. The reaction employs acetic acid as both solvent and catalyst, with 3Å molecular sieves added to facilitate water removal and drive the cyclization reaction to completion.

A more recent green chemistry approach involves the direct bromination of pyrimidine using solid iodine and silver nitrate under solvent-free mechanochemical conditions [11]. This methodology offers excellent environmental benefits with reaction times of 20-30 minutes and yields ranging from 70-98%. The mechanochemical approach eliminates the need for toxic solvents and harsh reaction conditions while maintaining high efficiency.

4-Methoxybenzyloxy Incorporation Strategies

The incorporation of the 4-methoxybenzyloxy group can be achieved through several complementary strategies, each offering distinct advantages depending on the specific substrate and reaction conditions. The most straightforward approach involves direct nucleophilic substitution using 4-methoxybenzyl chloride as the electrophilic partner .

4-Methoxybenzyl chloride preparation involves treatment of 4-methoxybenzyl alcohol with thionyl chloride in dichloromethane at 0°C . This reaction proceeds via nucleophilic substitution with yields exceeding 93%. The resulting chloride exhibits excellent stability when stored under anhydrous conditions and serves as a versatile electrophile for various etherification reactions.

Alternative incorporation strategies include the use of 4-methoxybenzyl alcohol directly under appropriate activation conditions. This approach eliminates the need for pre-activation of the alcohol and often provides superior atom economy [3]. The alcohol can be activated in situ using reagents such as BOP or through formation of alkoxide intermediates using strong bases like sodium hydride.

The choice of incorporation strategy depends on several factors including substrate sensitivity, reaction scale, and desired reaction conditions. For acid-sensitive substrates, the BOP-mediated approach offers superior compatibility due to its mild, neutral reaction conditions [3]. For large-scale preparations, the use of 4-methoxybenzyl chloride with appropriate bases often provides more cost-effective and scalable conditions.

Reaction Mechanisms and Conditions

The mechanistic understanding of pyrimidine etherification reactions has evolved significantly with detailed investigations revealing complex pathways involving multiple intermediates. The BOP-mediated etherification mechanism involves initial activation of the pyrimidine amide carbonyl through formation of a phosphonium intermediate, followed by nucleophilic attack by benzotriazolate to form the reactive O-(benzotriazol-1-yl) intermediate [12].

This benzotriazolyl intermediate exhibits enhanced electrophilicity due to the electron-withdrawing nature of the benzotriazole group. The subsequent nucleophilic attack by the alcohol proceeds through an SN2-like mechanism with inversion of stereochemistry at the reaction center [3]. Interestingly, prolonged reaction times can lead to rearrangement of the O-(benzotriazol-1-yl) intermediate to an isomeric N-oxide form, which remains reactive toward nucleophilic displacement [12].

The reaction conditions significantly influence both the rate and selectivity of the etherification process. Temperature control is crucial, with optimal conditions typically maintained between room temperature and 70°C [3]. Higher temperatures can lead to increased formation of side products and reduced selectivity. The choice of solvent also plays a critical role, with tetrahydrofuran providing optimal solvation for both the substrate and reagents while minimizing competing side reactions.

Base selection is equally important, with cesium carbonate demonstrating superior performance compared to other inorganic bases. The large cesium cation provides enhanced solubility in organic solvents while the carbonate anion offers appropriate basicity without being overly nucleophilic [3]. Alternative bases such as diazabicycloundecene (DBU) can be employed but may lead to increased formation of side products due to their nucleophilic character.

Purification and Isolation Techniques

The purification of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine requires careful consideration of the compound's physicochemical properties and potential impurities arising from the synthetic process. Column chromatography remains the most versatile and widely applicable purification technique, with silica gel as the stationary phase and gradient elution systems providing optimal separation [13].

The typical chromatographic procedure employs a gradient elution system starting with hexane and gradually increasing the polarity through addition of ethyl acetate. The compound typically elutes at ethyl acetate concentrations between 20-40%, depending on the specific silica gel and column dimensions [13]. Careful fraction analysis using thin-layer chromatography is essential to ensure complete separation from closely eluting impurities.

Crystallization techniques offer an alternative purification approach, particularly advantageous for large-scale preparations. The compound exhibits good solubility in hot alcoholic solvents and can be effectively crystallized from ethanol or methanol solutions [13]. Slow cooling from elevated temperatures typically provides well-formed crystals with purities exceeding 95%.

High-performance liquid chromatography (HPLC) represents the gold standard for analytical purity assessment and can also be employed for preparative purification. Reversed-phase C18 columns with water-acetonitrile gradient systems provide excellent separation with detection limits below 0.1% [14]. For preparative applications, multiple injections with fraction collection enable purification of substantial quantities with purities exceeding 98%.

Advanced purification techniques such as supercritical fluid chromatography offer advantages for thermally sensitive compounds or when traditional methods prove inadequate. These techniques provide rapid separation with minimal solvent consumption and excellent recovery rates [13].

Scale-Up Considerations and Yield Optimization

The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of multiple factors including heat transfer, mass transfer, safety considerations, and economic viability. Scale-up of pyrimidine etherification reactions presents unique challenges due to the exothermic nature of many activation steps and the potential for side product formation [15] [16].

Heat management becomes critical at larger scales, particularly for the BOP-mediated activation step which can generate significant heat if not properly controlled [3]. Implementation of appropriate cooling systems and staged addition protocols helps maintain optimal reaction temperatures and prevent thermal runaway scenarios. Continuous monitoring of reaction temperature and cooling capacity is essential for safe operation.

Mass transfer limitations can significantly impact reaction efficiency at large scales. The heterogeneous nature of many pyrimidine etherification reactions requires adequate mixing to ensure proper contact between phases [15]. Implementation of high-efficiency mixing systems and optimization of agitation rates helps maintain reaction rates comparable to laboratory scales.

Yield optimization strategies focus on minimizing side product formation and maximizing conversion efficiency. Process analytical technology (PAT) enables real-time monitoring of reaction progress and allows for dynamic optimization of reaction conditions [17]. Implementation of feedback control systems based on in-line spectroscopic monitoring can significantly improve yield consistency and reduce batch-to-batch variability.

Economic considerations include raw material costs, solvent consumption, waste generation, and overall process efficiency. Alternative reaction pathways may prove more economical at industrial scales despite lower laboratory yields [15]. Comprehensive techno-economic analysis helps identify the optimal synthetic route for commercial production.

Green Chemistry Applications in Synthesis

The implementation of green chemistry principles in pyrimidine synthesis represents a growing area of interest driven by environmental concerns and economic incentives. Solvent-free reaction conditions offer significant advantages including reduced waste generation, simplified workup procedures, and enhanced safety profiles [18] [11].

Mechanochemical synthesis represents one of the most promising green chemistry approaches for pyrimidine chemistry. Solid-state reactions conducted using ball milling or grinding techniques can achieve excellent yields while eliminating the need for organic solvents [11]. The mechanochemical preparation of 5-bromopyrimidine using solid iodine and silver nitrate demonstrates yields of 70-98% with reaction times of only 20-30 minutes.

Microwave-assisted synthesis provides another green chemistry approach with significant benefits including reduced reaction times, lower energy consumption, and improved yields [18]. The rapid heating achievable through microwave irradiation enables reactions to proceed under milder conditions while maintaining high efficiency. Implementation of microwave technology can reduce energy consumption by 60-80% compared to conventional heating methods.

Ultrasound-assisted reactions offer complementary advantages including enhanced mass transfer, reduced reaction times, and improved selectivity [10]. The cavitation effects generated by ultrasonic irradiation facilitate mixing and can activate otherwise sluggish reactions. This technology proves particularly beneficial for heterogeneous etherification reactions where mass transfer limitations typically constrain reaction rates.

Catalytic processes designed to minimize waste generation and maximize atom economy represent fundamental green chemistry principles [18]. The development of recyclable catalysts and catalytic systems that avoid the use of stoichiometric reagents significantly reduces the environmental impact of synthetic processes. Implementation of flow chemistry techniques further enhances the green credentials by enabling precise control of reaction conditions and minimizing solvent consumption.